molecular formula C11H11N5O B4414592 N-(2-furylmethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine

N-(2-furylmethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine

Cat. No. B4414592
M. Wt: 229.24 g/mol
InChI Key: JPGRSYZFNHNXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the triazolopyridazine family of compounds and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine is not fully understood. However, it is known to bind to specific receptors in the body and modulate their activity. This can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. These effects include modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of ion channel activity. Additionally, this compound has been shown to have potential anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(2-furylmethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine in lab experiments is its ability to selectively bind to specific receptors. This allows researchers to study the mechanisms of action of these receptors in a more targeted manner. However, one limitation of using this compound is its potential for off-target effects. This can lead to unintended effects on biological processes, which can complicate the interpretation of experimental results.

Future Directions

There are a variety of potential future directions for research involving N-(2-furylmethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine. One potential direction is the development of more selective compounds that can target specific receptors with greater specificity. Additionally, this compound could be used in the development of new therapies for a variety of conditions, including pain, inflammation, and neurological disorders. Finally, further research could be conducted to better understand the mechanisms of action of this compound and its potential applications in scientific research.

Scientific Research Applications

N-(2-furylmethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine has been shown to have a variety of potential applications in scientific research. One of the primary uses of this compound is as a tool for studying the mechanisms of action of various biological processes. This is due to its ability to bind to specific receptors and modulate their activity.

properties

IUPAC Name

N-(furan-2-ylmethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c1-8-5-10(11-14-13-7-16(11)15-8)12-6-9-3-2-4-17-9/h2-5,7,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGRSYZFNHNXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-furylmethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.